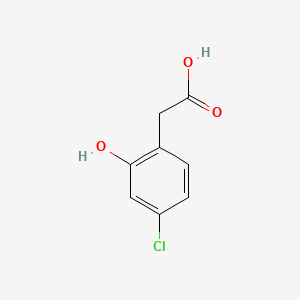

4-Chloro-2-hydroxyphenylacetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-chloro-2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGUQEXOEPUPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231557 | |

| Record name | 4-Chloro-2-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82085-61-8 | |

| Record name | 4-Chloro-2-hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082085618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Hydroxyphenylacetic Acid and Its Analogs

Strategic Approaches to C-Cl Bond Formation in Phenylacetic Acid Scaffolds

The introduction of a chlorine atom onto the phenylacetic acid framework is a critical step in the synthesis of 4-Chloro-2-hydroxyphenylacetic acid. Electrophilic aromatic halogenation stands out as a primary method for this transformation. wikipedia.org For typical benzene (B151609) derivatives that are less reactive, the use of a Lewis acid catalyst such as AlCl₃, FeCl₃, FeBr₃, or ZnCl₂ is essential. wikipedia.org These catalysts form a highly electrophilic complex that is then attacked by the benzene ring. wikipedia.org However, for activated aromatic compounds like phenols, the reaction can proceed without a catalyst. wikipedia.org

A notable method for the chlorination of phenylacetic acid and its analogues involves the use of trichloroisocyanuric acid (TCCA) in the presence of catalytic phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. rsc.orgresearchgate.net This approach is particularly effective for α-selective chlorination, preventing competing electrophilic aromatic chlorination, especially when the phenyl ring bears electron-withdrawing or weakly electron-donating para-substituents. rsc.orgresearchgate.net The reaction is believed to proceed through the formation of an acyl halide, which then enolizes. rsc.org This enol form is subsequently halogenated by TCCA to yield the α-chloro derivative. rsc.org

It is important to note that the conditions for chlorination can be fine-tuned to achieve the desired regioselectivity. For instance, the halogenation of phenols is observed to be faster in polar solvents under basic conditions due to the formation of the more reactive phenoxide ion. wikipedia.org

Regioselective Hydroxylation Strategies in Substituted Aromatic Systems

Achieving regioselective hydroxylation, specifically at the ortho-position to an existing substituent, is a nuanced aspect of synthesizing this compound. Aromatic hydroxylation is a type of electrophilic aromatic substitution where a hydroxyl group is introduced onto an aromatic ring. fiveable.me The regioselectivity of this reaction is influenced by existing substituents on the ring and the reaction conditions. fiveable.me

One approach involves the use of copper(I) complexes, which can facilitate the selective ortho-hydroxylation of phenols. capes.gov.br In this method, the phenol (B47542) reacts with a tetrahydroborato copper(I) complex, and the subsequent oxidation of the intermediate copper(I) phenoxo complex with dioxygen yields catechols. capes.gov.br Another strategy employs unspecific peroxygenases (UPOs), which are enzymes that can catalyze the hydroxylation of various organic compounds. rsc.org For instance, a UPO from Aspergillus brasiliensis has demonstrated the ability to hydroxylate substituted benzenes, with a preference for introducing the hydroxyl group at the ortho-position relative to an existing alkyl substituent. rsc.org

Furthermore, the hydroxylation of phenol can be catalyzed by iron metal-organic frameworks (Fe-BTC) with hydrogen peroxide, leading to the formation of catechol and hydroquinone. scirp.org The proposed mechanism involves the formation of a hydroxyl radical that attacks the ortho or para position of the phenol. scirp.org The choice of catalyst and reaction conditions is crucial in directing the hydroxylation to the desired position and minimizing the formation of byproducts. acs.org

Carboxylation Methodologies for Phenylacetic Acid Derivatives

The introduction of a carboxyl group to form phenylacetic acid derivatives can be achieved through various carboxylation methodologies. A classic and widely used method is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under pressure and heat. wikipedia.orggeeksforgeeks.org The phenoxide, being more reactive than phenol towards electrophilic aromatic substitution, attacks the carbon dioxide. geeksforgeeks.org The choice of the counterion can influence the regioselectivity of the carboxylation, with smaller counterions like sodium or potassium favoring the ortho-product. jk-sci.com

Another significant route to phenylacetic acid derivatives is through the carbonylation of benzyl (B1604629) halides. google.com This can be performed under phase transfer conditions, although it may require pressure and can lead to reaction mixtures. google.com An improved method involves the carbonylation of benzyl chlorides using a palladium catalyst, such as bistriphenylphosphine palladium dichloride, in the presence of a phase transfer catalyst like tetraethylammonium (B1195904) chloride. proquest.comresearchgate.net This approach offers a mild and effective means to prepare phenylacetic acid derivatives from their corresponding benzyl chlorides. researchgate.net

Furthermore, phenylacetic acids can be synthesized by the hydrolysis of benzyl cyanide. orgsyn.org This can be achieved using either acidic or alkaline conditions, with the acid hydrolysis often being smoother. orgsyn.org

Novel Catalytic and Green Chemistry Approaches in this compound Synthesis Research

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and its analogs, aligning with the principles of green chemistry. This includes the use of novel catalysts and environmentally benign reaction conditions.

Enzymatic reactions represent a key area of green chemistry. For instance, unspecific peroxygenases (UPOs) have emerged as promising biocatalysts for aromatic hydroxylation, operating under mild conditions with high selectivity. rsc.org The enzymatic Kolbe-Schmitt reaction has also been explored for the synthesis of salicylic (B10762653) acid from phenol, highlighting the potential for biocatalytic carboxylation. jk-sci.com

In the realm of chemical catalysis, the development of efficient and recyclable catalysts is a major focus. Iron metal-organic frameworks (Fe-BTC) have been shown to be effective and reusable catalysts for the hydroxylation of phenol. scirp.org Palladium-catalyzed carbonylation reactions also offer a more efficient route to phenylacetic acid derivatives from benzyl chlorides, often under milder conditions than traditional methods. researchgate.net The use of solvent-free reaction conditions, as seen in the TCCA/PCl₃ mediated chlorination of phenylacetic acids, further contributes to the greenness of the synthesis by reducing waste. rsc.orgrsc.org

Exploration of Precursor Compounds and Reaction Pathway Optimization for this compound

The synthesis of this compound can start from various precursor compounds, and the optimization of the reaction pathway is crucial for maximizing yield and purity. One documented pathway begins with the reaction of o-chlorophenol with glyoxylic acid to produce 3-chloro-4-hydroxymandelic acid. google.com This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid, from which the chloro group is subsequently cleaved to yield 4-hydroxyphenylacetic acid. google.com

Another approach involves the preparation of 4-hydroxyphenylacetic acid from 4-aminophenylacetic acid via diazotization and subsequent hydrolysis. chemicalbook.com The optimization of this pathway would involve carefully controlling the temperature during diazotization and the subsequent hydrolysis step to maximize the yield. chemicalbook.com

The synthesis of phenylacetic acid derivatives can also be achieved through the carbonylation of the corresponding benzyl chloride derivatives. proquest.comresearchgate.net The optimization of this process involves screening various solvents, catalysts, and reaction temperatures to achieve the highest possible yield. researchgate.net For example, in the synthesis of 2,4-dichlorophenylacetic acid, xylene was found to be a more effective solvent than polar solvents like N,N-dimethylformamide (DMF). proquest.comresearchgate.net

The direct α-selective chlorination of phenylacetic acids using TCCA and catalytic PCl₃ under solvent-free conditions represents a highly efficient and optimized pathway. rsc.orgresearchgate.net This method avoids the use of harsh reagents and simplifies the purification process. rsc.org

Elucidation of Structure and Bonding in 4 Chloro 2 Hydroxyphenylacetic Acid Through Advanced Spectroscopic and Computational Techniques

Spectroscopic Signatures of 4-Chloro-2-hydroxyphenylacetic Acid: Advanced NMR, Mass Spectrometry, and Vibrational Spectroscopy Applications in Research

Spectroscopic techniques provide a powerful lens through which the molecular framework of this compound can be examined. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy (Infrared and Raman) each offer unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR are fundamental in determining the carbon-hydrogen framework. In a related compound, 3-chloro-4-hydroxyphenylacetic acid, ¹H NMR data in DMSO-d₆ shows characteristic shifts for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, and the acidic protons of the hydroxyl and carboxylic acid groups. chemicalbook.com For the parent compound, 4-hydroxyphenylacetic acid, ¹H NMR in water reveals distinct peaks corresponding to the different protons in the molecule. nih.govhmdb.ca

Mass Spectrometry: Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The exact mass of the unchlorinated parent compound, 4-hydroxyphenylacetic acid, has been determined to be 152.0473 g/mol . nih.gov For 2-hydroxyphenylacetic acid, LC-ESI-QTOF mass spectrometry in negative ion mode shows a prominent [M-H]⁻ peak. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of 4-hydroxyphenylacetic acid is also well-documented, providing a method for its analysis in complex mixtures. nist.gov

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present. Studies on similar molecules like phenylacetic acid and mandelic acid have utilized these techniques to identify characteristic stretching and bending vibrations. researchgate.netnih.gov For instance, the O-H stretching of the hydroxyl group and the C=O stretching of the carboxylic acid are prominent features in the IR spectra. researchgate.net Theoretical calculations using Density Functional Theory (DFT) are often employed in conjunction with experimental spectra to assign the observed vibrational bands accurately. nih.govmdpi.comresearchgate.net The analysis of these spectra can also provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Crystallographic Analysis of this compound and its Co-crystals/Salts for Structural Elucidation

Research on co-crystals of the related 3-chloro-4-hydroxyphenylacetic acid (CHPAA) with various co-formers like nicotinamide, isonicotinamide, phenazine, and 4,4′-bipyridine has been conducted. These studies show that the carboxylic acid and hydroxyl groups of CHPAA are actively involved in forming hydrogen bonds. The difference in bond lengths between the C=O and C-O bonds of the carboxylic acid group can indicate whether a proton has been transferred, thus distinguishing between a co-crystal and a salt.

In salts formed with amines, the crystal structures are dominated by strong N-H···O and O-H···O hydrogen bonds. nih.govmdpi.com The specific interactions and resulting crystal packing are influenced by the nature of the amine co-former. nih.govmdpi.comresearchgate.net For instance, in the salt with diethylamine, a Cl···Cl interaction is observed, while in others, C-H···Cl and C-H···O contacts are present. nih.govmdpi.com The formation of specific hydrogen-bonded ring motifs, described by graph set notation, is a common feature in these structures. nih.gov

Table 1: Crystallographic Data for a Co-crystal of 3-chloro-4-hydroxyphenylacetic acid (CHPAA) with Nicotinamide (NAM) and Water

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| β (°) | |

| Volume (ų) | |

| Z |

Note: Specific lattice parameters were not provided in the abstract.

Theoretical Insights into Molecular Geometry, Electronic Structure, and Conformational Preferences of this compound

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful complement to experimental techniques for understanding the properties of this compound at the molecular level. nih.govmdpi.com

Molecular Geometry and Conformational Preferences: Theoretical calculations can predict the most stable three-dimensional arrangement of the atoms in the molecule. For related molecules like phenylacetic acid, DFT and MP2 calculations have been used to determine that non-planar conformations are the most stable. nih.gov These calculations can also explore the rotational barriers around single bonds, providing insight into the molecule's flexibility and the different conformers that may exist.

Electronic Structure: DFT calculations can provide a detailed picture of the electron distribution within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity and its electronic absorption spectrum. The analysis of molecular electrostatic potential (MEP) maps can identify the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively.

Vibrational Frequencies: A significant application of theoretical calculations is the prediction of vibrational frequencies. mdpi.comresearchgate.net By calculating the harmonic vibrational frequencies and comparing them to experimental IR and Raman spectra, a more confident assignment of the observed spectral bands can be made. nih.govmdpi.com This is particularly useful for complex molecules with many vibrational modes.

Hydrogen Bonding Networks and Intermolecular Interactions in this compound Aggregates and Co-crystals

The presence of both a hydroxyl and a carboxylic acid group in this compound makes it an excellent candidate for forming extensive hydrogen bonding networks. These non-covalent interactions play a critical role in determining the solid-state structure and properties of the compound and its multi-component crystals. researchgate.netjaptronline.com

In the solid state, molecules of this compound can form dimers through hydrogen bonds between their carboxylic acid groups, a common motif for carboxylic acids. Additionally, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to more complex, extended networks.

The study of co-crystals and salts of the related 3-chloro-4-hydroxyphenylacetic acid (CHPAA) provides significant insight into the hydrogen bonding patterns. nih.govmdpi.com In these structures, a variety of hydrogen bonds are observed, including:

O-H···O: Between carboxylic acid groups or between a carboxylic acid and a hydroxyl group. nih.govmdpi.com

O-H···N: Between the carboxylic acid or hydroxyl group and a nitrogen atom in a co-former like pyridine (B92270). acs.org

N-H···O: Between an amine or amide co-former and the carboxylic acid or hydroxyl group. nih.govmdpi.com

C-H···O: Interactions between a carbon-hydrogen bond and an oxygen atom. nih.govmdpi.com

C-H···Cl: Interactions involving the chlorine atom. nih.govmdpi.com

π-π stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov

Cl···Cl: In some cases, halogen-halogen interactions are observed. nih.govmdpi.com

The interplay of these various strong and weak interactions dictates the final supramolecular assembly. nih.govmdpi.com Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in the crystal lattice. mdpi.com

Table 2: Common Supramolecular Synthons in Co-crystals of 3-chloro-4-hydroxyphenylacetic acid (CHPAA) nih.gov

| Synthon | Description |

| Carboxylic acid-pyridine heterosynthon | O-H···N hydrogen bond between the carboxylic acid and a pyridine nitrogen. |

| Amide-amide homosynthon | N-H···O hydrogen bonds between two amide groups. |

| Carboxylic acid dimer | R²₂(8) ring motif formed by two carboxylic acid groups through O-H···O hydrogen bonds. |

| Acid-pyridine heterosynthon | A chain of hydrogen bonds involving the carboxylic acid and pyridine. |

Reactivity and Derivatization Studies of 4 Chloro 2 Hydroxyphenylacetic Acid

Electrophilic Aromatic Substitution Patterns and Mechanisms on the 4-Chloro-2-hydroxyphenylacetic Acid Nucleus

The aromatic ring of this compound is susceptible to electrophilic attack, with the regiochemical outcome being governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The chlorine (-Cl) atom, while deactivating due to its inductive effect, is also an ortho-, para-director because of its lone pairs participating in resonance. The acetic acid side chain (-CH₂COOH) is generally considered a meta-directing group due to the electron-withdrawing nature of the carboxyl group.

The combined influence of these substituents determines the positions of incoming electrophiles. The strong activating and ortho-, para-directing effect of the hydroxyl group is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group is already occupied by the chlorine atom. This leaves the positions ortho to the hydroxyl group (C3 and C5) as the most probable sites for substitution. Steric hindrance from the adjacent acetic acid side chain at C2 might favor substitution at the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would introduce a nitro group (-NO₂), while halogenation would add another halogen atom to the ring. Friedel-Crafts acylation or alkylation could be used to introduce acyl or alkyl groups, respectively, although the presence of the deactivating carboxylic acid group might necessitate harsher reaction conditions. nih.govcaltech.eduresearchgate.net

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2-hydroxy-5-nitrophenylacetic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-chloro-2-hydroxyphenylacetic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-chloro-2-hydroxyphenylacetic acid |

Reactions Involving the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction Studies

The carboxylic acid group of this compound is a key site for derivatization.

Esterification: The compound can undergo Fischer-Speier esterification by reacting with various alcohols in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride, to form the corresponding esters. acs.orgyoutube.comnih.gov The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. nih.gov For example, reaction with methanol (B129727) would yield methyl 4-chloro-2-hydroxyphenylacetate.

Amidation: Amides can be synthesized by reacting the carboxylic acid with amines. This typically requires activation of the carboxylic acid, for instance, by converting it into an acyl chloride or by using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(4-chloro-2-hydroxyphenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. organic-chemistry.orgunimi.it A patent for the production of 4-hydroxyphenylacetic acid describes the reduction of the related 3-chloro-4-hydroxymandelic acid to 3-chloro-4-hydroxyphenylacetic acid, highlighting the feasibility of such reductions in similar systems. google.com

Table 2: Representative Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 4-chloro-2-hydroxyphenylacetate |

| Amidation | Ammonia, DCC | 2-(4-Chloro-2-hydroxyphenyl)acetamide |

| Reduction | 1. LiAlH₄, 2. H₃O⁺ | 2-(4-Chloro-2-hydroxyphenyl)ethanol |

Transformations of the Hydroxyl Group: Etherification and Oxidation Pathways

The phenolic hydroxyl group offers another avenue for the derivatization of this compound.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. For instance, reaction with methyl iodide would yield 4-chloro-2-methoxyphenylacetic acid. The synthesis of related phenoxyalkanoic acids, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), often involves the reaction of the corresponding chlorocresol with a chloroalkanoic acid in a strongly alkaline medium. google.com

Oxidation: The phenolic hydroxyl group, along with the aromatic ring, can be oxidized to form quinones. The outcome of the oxidation depends on the oxidant and reaction conditions. Mild oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) can selectively oxidize phenols to p-quinones if the para position is unsubstituted. caltech.edulibretexts.orgquora.com In the case of this compound, where the para position is blocked by a chlorine atom, oxidation might lead to the corresponding o-benzoquinone derivative. Other oxidizing agents, such as chromic acid, can also be used. libretexts.org

Table 3: Representative Reactions of the Hydroxyl Group

| Reaction | Reagents | Product |

|---|---|---|

| Etherification (Williamson) | 1. NaOH, 2. CH₃I | 4-Chloro-2-methoxyphenylacetic acid |

| Oxidation | Fremy's Salt | 4-Chloro-6-(carboxymethyl)cyclohexa-3,5-diene-1,2-dione |

Reactions of the Chlorine Substituent: Nucleophilic Aromatic Substitution and Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are unreactive towards nucleophilic substitution. However, the presence of electron-withdrawing groups ortho or para to the halogen can facilitate the reaction. In this compound, the carboxylic acid group is electron-withdrawing, but it is in a meta-like position relative to the chlorine. The hydroxyl group is electron-donating. Therefore, SNAr reactions on this substrate are expected to be challenging and may require harsh conditions or the use of a strong nucleophile. wikipedia.orgwikipedia.orgwikipedia.orgmasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgwikipedia.orgwikipedia.orgharvard.eduorganic-chemistry.orgyoutube.com

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a variety of aryl or vinyl groups at the C4 position. wikipedia.orgorganic-chemistry.orgyoutube.com

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene at the C4 position. youtube.comorganic-chemistry.orgwikipedia.orgpearson.com

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could also be employed to replace the chlorine atom with an amino group. semanticscholar.orgbeilstein-journals.org

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base | 2-Hydroxy-4'-phenylbiphenyl-2-acetic acid |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Base | 2-Hydroxy-4-styrylphenylacetic acid |

| Buchwald-Hartwig Amination | Aniline | Pd catalyst, Ligand, Base | 2-Hydroxy-4-(phenylamino)phenylacetic acid |

Stereoselective Derivatization Strategies for this compound Analogs

The methylene (B1212753) carbon of the acetic acid side chain is a prochiral center. Deprotonation at this position can generate a carbanion that can then be reacted with an electrophile. If this reaction is carried out in a stereoselective manner, it can lead to the formation of chiral analogs of this compound.

Strategies for stereoselective alkylation of α-aryl acetic acids often involve the use of chiral auxiliaries or chiral catalysts. For example, the starting material could be converted to a chiral ester or amide, and the subsequent alkylation would proceed with diastereoselectivity controlled by the chiral auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched product. Research on the stereoselective synthesis of α-alkyl-α-hydroxyphenylacetic acids has demonstrated the feasibility of such approaches. researchgate.netresearchgate.net Another approach could involve the use of a chiral phase-transfer catalyst for the alkylation of the parent compound.

Investigation of Reaction Kinetics and Thermodynamics for this compound Transformations

The rates and equilibria of the various transformations of this compound are influenced by several factors, including the nature of the reactants, catalysts, solvent, and temperature.

Kinetic studies on the esterification of the related 2-methyl-4-chlorophenoxyacetic acid (MCPA) have shown that the reaction follows second-order kinetics and that the activation energy can be influenced by the catalyst concentration. researchgate.net It is reasonable to assume that the esterification of this compound would exhibit similar kinetic behavior. The presence of the ortho-hydroxyl group might influence the reaction rate through intramolecular hydrogen bonding, which could affect the electrophilicity of the carboxylic acid carbon.

Thermodynamically, the esterification reaction is an equilibrium process, and the position of the equilibrium can be shifted by altering the concentrations of reactants or products, as described by Le Chatelier's principle. nih.gov For electrophilic aromatic substitution, the stability of the intermediate carbocation (the sigma complex) is a key factor in determining the reaction rate and the regioselectivity. The electron-donating hydroxyl group stabilizes the arenium ion intermediate, thus increasing the reaction rate compared to an unsubstituted benzene (B151609) ring.

Mechanistic Investigations of 4 Chloro 2 Hydroxyphenylacetic Acid Interactions with Biological Systems

Molecular Docking and Receptor Binding Studies of 4-Chloro-2-hydroxyphenylacetic Acid and its Derivatives

Molecular docking simulations are pivotal in predicting the binding affinities and interaction sites between a ligand, such as this compound, and a target protein. These computational methods are often complemented by experimental techniques like surface plasmon resonance for empirical validation. For instance, docking studies have been employed to understand the interaction of similar phenolic compounds with various enzymes.

In a broader context, studies on related compounds like 4-hydroxyisoleucine (B15566) have demonstrated the potential of molecular docking to predict binding with multiple enzymes, including cyclooxygenase-2 (COX-2) and tyrosinase. nih.gov Similarly, research on hydroxycinnamic acid derivatives has utilized these techniques to explore their synergistic effects with other compounds in cancer cells, highlighting the importance of specific structural features for biological activity. nih.gov The insights from these related studies suggest that molecular docking of this compound would likely focus on identifying key hydrogen bonds and hydrophobic interactions within the binding pockets of target proteins.

Enzymatic Biotransformation Pathways of this compound: Identification of Metabolites and Enzymes

The enzymatic biotransformation of this compound is a key area of investigation, particularly in the context of microbial degradation. Biotransformation is a metabolic process, primarily occurring in the liver in mammals, that chemically alters substances to facilitate their excretion. nih.gov This process is categorized into Phase I, II, and III reactions. nih.gov Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose polar functional groups. nih.gov Phase II reactions involve conjugation with endogenous molecules to increase water solubility. nih.gov

In microbial systems, Pseudomonas species have been shown to play a role in the metabolism of chlorinated phenylacetic acids. For example, Pseudomonas spec. CBS 3 can convert 4-chlorophenylacetic acid into several hydroxylated derivatives, including this compound, through the action of monooxygenases. nih.gov This organism can then slowly degrade this compound, forming 4-chloro-2,3-dihydroxyphenylacetic acid. nih.gov The initial step in the degradation of the parent compound, 4-chlorophenylacetic acid, is thought to be initiated by a dioxygenase. nih.gov

The biotransformation of related compounds has also been studied. For instance, marine fungi can catalyze the conversion of phenylacetonitrile (B145931) to 2-hydroxyphenylacetic acid. nih.gov Furthermore, styrene-degrading bacteria can co-metabolically produce various substituted phenylacetic acids. semanticscholar.org

Table 1: Known Biotransformation Pathways and Metabolites

| Original Compound | Biotransformation Product(s) | Organism/System | Enzyme Class (if known) |

| 4-Chlorophenylacetic acid | This compound | Pseudomonas spec. CBS 3 | Monooxygenase |

| This compound | 4-Chloro-2,3-dihydroxyphenylacetic acid | Pseudomonas spec. CBS 3 | Not specified |

| Phenylacetonitrile | 2-Hydroxyphenylacetic acid | Marine fungi | Not specified |

This table is generated based on available data and may not be exhaustive.

Cellular Uptake and Distribution Mechanisms of this compound at a Molecular Level

The cellular uptake and distribution of this compound are critical determinants of its biological activity. While specific studies on the cellular transport of this particular compound are not extensively detailed in the provided results, general principles of cellular uptake for similar small molecules can be inferred. The passage of compounds across the cell membrane can occur through passive diffusion, facilitated diffusion, or active transport, depending on the physicochemical properties of the molecule, such as its size, charge, and lipophilicity.

Studies on other phenolic compounds and photosensitizers provide some insights. For example, the cellular uptake of meta-tetra(hydroxyphenyl)chlorin (mTHPC) has been shown to be influenced by its formulation, with encapsulation in nanocarriers affecting its interaction with cells and reducing uptake compared to a solution form. nih.gov This suggests that the delivery vehicle can significantly impact how a compound enters a cell. nih.gov

For this compound, its structure, featuring a hydroxyl and a carboxylic acid group, suggests it may interact with membrane transporters. In humans, p-hydroxyphenylacetic acid, a related compound, is found in various tissues and biofluids, including the cytoplasm and extracellular space, indicating it can cross cellular barriers. hmdb.ca

Effects of this compound on Cellular Signaling Pathways: Mechanistic Elucidation

The effects of this compound on cellular signaling pathways are an area of active research. It is known that elevated levels of the related compound, 4-hydroxyphenylacetic acid, may inhibit dopamine-beta-hydroxylase, potentially leading to increased dopamine (B1211576) levels. healthmatters.io

Research on a similar compound, 4-hydroxyphenylacetic acid (4-HPA), has shown that it can protect against acetaminophen-induced liver injury by modulating cellular signaling pathways. frontiersin.org Specifically, 4-HPA was found to increase the translocation of Nrf2 to the nucleus, which in turn enhances the activity of phase II and antioxidant enzymes. frontiersin.org This suggests a mechanism involving the activation of antioxidant response elements. frontiersin.org

Furthermore, studies on derivatives of quinolin-2(1H)-one, which share some structural similarities, have revealed that certain compounds can enhance the transcript activity of viral enhancers, indicating an influence on gene expression pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective analogs. For phenylacetic acid derivatives, SAR studies have provided valuable insights.

Research on hydroxycinnamic acid derivatives has demonstrated that specific structural features are critical for their synergistic anticancer effects when combined with other agents. nih.gov These essential elements include a para-hydroxyl group on the phenolic ring, a carbon-carbon double bond in the side chain, and a methyl-esterified carboxyl group. nih.gov

In the context of microbial degradation, the position of the hydroxyl group on the phenylacetic acid ring affects the metabolic pathway. nih.gov Additionally, studies on analogs of 4-hydroxyphenylacetic acid have shown that only those with a hydroxyl group at the C-4 position of the benzene (B151609) ring act as substrates or inhibitors for 4-HPA 1-hydroxylase. nih.gov

For quinolin-2(1H)-one derivatives, SAR studies have been conducted to optimize their anti-hepatitis B virus activity, leading to the identification of compounds with significant inhibitory potency. nih.gov These studies collectively underscore the importance of systematic structural modifications to enhance the desired biological effects of this compound and its analogs.

Interaction of this compound with Macromolecules: Protein Binding and Nucleic Acid Interactions

The interaction of this compound with macromolecules such as proteins and nucleic acids is fundamental to its mechanism of action. Protein-nucleic acid interactions are vital for numerous cellular functions, including transcription, translation, and the maintenance of genetic material integrity. fortislife.com

Techniques like electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) are used to study these interactions. fortislife.com While specific studies on the binding of this compound to proteins and nucleic acids are not detailed in the provided results, research on related compounds offers valuable parallels. For example, the interaction of 4-hydroxyphenylacetic acid with the transcriptional regulator HpaA has been characterized, where binding of the small molecule induces a conformational change in the protein, allowing it to bind to a specific promoter and regulate gene expression. nih.gov

The binding of small molecules to proteins can be influenced by factors such as the presence of hydroxyl groups, which can participate in hydrogen bonding within the protein's binding site. The study of 3-chloro-4-hydroxyphenylacetic acid salts with various amines has provided detailed information on the hydrogen bonding and packing arrangements, which can be relevant for understanding its interactions with biological macromolecules. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification of 4 Chloro 2 Hydroxyphenylacetic Acid in Research Matrices

Chromatographic Techniques (HPLC, GC, SFC) coupled with Mass Spectrometry for Trace Analysis

Chromatographic techniques coupled with mass spectrometry (MS) are powerful tools for the trace analysis of 4-chloro-2-hydroxyphenylacetic acid. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most established methods, while supercritical fluid chromatography (SFC) is an emerging technique with unique advantages.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with MS, particularly tandem mass spectrometry (MS/MS), it provides high sensitivity and selectivity. nih.govnih.gov Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A study detailing the analysis of diagnostically important metabolites, including 4-hydroxyphenylacetic acid (a related compound), in human blood serum utilized ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govnih.gov This method involved a simple protein precipitation step for sample preparation and achieved lower limits of quantitation (LLOQs) ranging from 0.02 to 0.25 μmol/L. nih.gov The total analysis time was 10 minutes, demonstrating the efficiency of the method for routine analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This typically involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) esters.

The NIST WebBook provides GC data for the 2TMS derivative of 4-hydroxybenzeneacetic acid, a structurally similar compound, indicating its amenability to GC-MS analysis after derivatization. nist.gov GC-MS has been used to study the microbial degradation of 4-chlorophenylacetic acid, where hydroxylated metabolites, including this compound, were identified. nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC has gained traction as a powerful complementary technique to LC and GC. mt.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mt.com SFC offers advantages such as high speed, unique selectivity, and reduced consumption of organic solvents. mt.comresearchgate.net The coupling of packed-column SFC (pSFC) to MS is relatively straightforward. mt.com

The workhorse mass analyzer for SFC-MS in many applications is the single quadrupole mass spectrometer, which is robust and easily integrated into existing laboratory workflows. americanpharmaceuticalreview.com For more complex matrices requiring higher sensitivity and selectivity, triple quadrupole mass analyzers are often employed. americanpharmaceuticalreview.com Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for SFC-MS due to its compatibility with high flow rates. americanpharmaceuticalreview.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Sample Volatility Requirement | Derivatization | Typical Application | Key Advantages |

|---|---|---|---|---|

| HPLC-MS | Non-volatile | Not usually required | Analysis in biological fluids | High throughput, good for non-volatile compounds |

| GC-MS | Volatile | Required | Metabolomic studies, environmental analysis | High resolution, extensive libraries for identification |

| SFC-MS | Soluble in supercritical fluid | Not usually required | Chiral separations, high-throughput screening | Fast analysis, reduced solvent use, unique selectivity |

Electrochemical Detection Strategies for this compound

Electrochemical detection methods offer a sensitive and often low-cost alternative to mass spectrometry-based techniques for the analysis of electroactive compounds like this compound. These methods are based on the oxidation or reduction of the analyte at an electrode surface.

A study on the electrochemical detection of 4-chloro-2-methylphenoxyacetic acid (MCPA), a structurally related herbicide, demonstrated the potential of this approach. maynoothuniversity.iemaynoothuniversity.ie In this work, a glassy carbon electrode (GCE) was activated to enhance its sensitivity and selectivity towards MCPA. maynoothuniversity.iemaynoothuniversity.ie The activated GCE exhibited a linear concentration range from 1 to 850 μM and a low limit of detection (LOD) of 0.008 μM using differential pulse voltammetry. maynoothuniversity.iemaynoothuniversity.ie The sensor also showed good reproducibility and stability over a 30-day period. maynoothuniversity.iemaynoothuniversity.ie

Another study described the development of an electrochemical whole-cell bioassay for the detection of 4-hydroxyphenylacetic acid (4-HPA). nih.gov This biosensor utilized a pyocyanin-producing bioassay that could detect 4-HPA concentrations from 1.9 to 15.625 μM in a dose-responsive manner. nih.gov This approach combines the specificity of a biological recognition element with the sensitivity of electrochemical detection.

Spectrophotometric and Fluorescence-based Methods for Research Applications

Spectrophotometric and fluorescence-based methods are widely used in research for the detection and quantification of various analytes, including phenolic compounds.

Spectrophotometry: Ultraviolet (UV) spectrophotometry has been used in the study of the microbial degradation of 4-chlorophenylacetic acid to identify its hydroxylated metabolites, including this compound. nih.gov This technique relies on the principle that the compound absorbs UV light at a specific wavelength, and the absorbance is proportional to its concentration.

Fluorescence-based Methods: Fluorescence-based methods offer higher sensitivity and selectivity compared to spectrophotometry. A fluorescent whole-cell bioassay for 4-hydroxyphenylacetic acid (4-HPA) has been developed, which incorporates the green fluorescent protein (GFP) gene as an output module. nih.gov This bioassay was able to detect 4-HPA concentrations from 60 μM to 3 mM in a dose-responsive manner. nih.gov

Fluorescence resonance energy transfer (FRET) is another powerful technique. A FRET-based sensor was developed for the detection of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound, using nitrobenzoxadiazole (NBD) and CdTe quantum dots (QDs) on a paper-based microfluidic chip. rsc.org This sensor demonstrated a satisfactory linear range and a low detection limit. rsc.org

Development of Immunoassays and Biosensors for Specific Detection of this compound

Immunoassays and biosensors are highly specific analytical tools that utilize biological recognition elements, such as antibodies or enzymes, to detect target molecules.

Immunoassays: While specific immunoassays for this compound are not extensively documented in the provided search results, the principles of immunoassay development could be applied. This would involve producing antibodies that specifically bind to this compound and developing a competitive or sandwich assay format for its quantification.

Biosensors: As previously mentioned, a whole-cell bacterial bioassay has been successfully constructed for the detection of 4-hydroxyphenylacetic acid. nih.gov This biosensor utilizes an auxin-responsive element as the input module and either a fluorescent or an electrochemical output. nih.gov Furthermore, a 4HPAA biosensor was instrumental in the directed evolution of Escherichia coli strains for the high-level production of 4-hydroxyphenylacetic acid. nih.gov This highlights the utility of biosensors not only for detection but also for metabolic engineering applications.

Sample Preparation and Matrix Effects in the Analysis of this compound from Complex Systems

The analysis of this compound in complex matrices such as biological fluids or environmental samples requires effective sample preparation to remove interfering substances and minimize matrix effects.

Sample Preparation: Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

In a UPLC-MS/MS method for analyzing related compounds in human serum, protein precipitation with methanol (B129727) was found to be a simple and effective method. nih.gov This approach resulted in high analyte recoveries and negligible matrix effects. nih.gov In contrast, liquid-liquid extraction with ethyl acetate (B1210297) showed less satisfactory results in terms of analyte recovery and matrix effects for some compounds. mdpi.com

For GC-MS analysis of chlorophenoxyacetic acids in urine, a combination of LLE with dichloromethane (B109758) followed by purification on a silica (B1680970) cartridge was employed. springernature.com

Matrix Effects: Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the ionization process in mass spectrometry, leading to either suppression or enhancement of the analyte signal. This can significantly impact the accuracy and precision of the analysis.

The use of an internal standard that is structurally similar to the analyte can help to compensate for matrix effects. In the UPLC-MS/MS method mentioned above, the absence of significant matrix effects after protein precipitation allowed for the use of deionized water as a blank matrix for calibration. nih.gov Careful optimization of sample preparation and chromatographic conditions is crucial to minimize matrix effects and ensure reliable quantification of this compound in complex samples.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 4-Chloro-2-methylphenoxyacetic acid | MCPA |

| 4-Hydroxyphenylacetic acid | 4-HPA |

| 4-chlorophenylacetic acid | |

| 2,4-dichlorophenoxyacetic acid | 2,4-D |

| Green fluorescent protein | GFP |

| Nitrobenzoxadiazole | NBD |

| Cadmium telluride quantum dots | CdTe QDs |

Environmental Fate and Degradation Pathways of 4 Chloro 2 Hydroxyphenylacetic Acid

Photodegradation Mechanisms of 4-Chloro-2-hydroxyphenylacetic Acid in Aquatic and Atmospheric Environments

The breakdown of this compound in the environment can be initiated by sunlight through a process called photodegradation. In aquatic environments, this process is often facilitated by the presence of photocatalysts like titanium dioxide (TiO2). nih.gov Studies have shown that the photocatalytic transformation of similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), in aqueous solutions containing suspended TiO2 particles leads to the formation of several intermediate products. nih.gov The rate of this degradation is influenced by factors like pH, with an observed increase in the degradation rate at higher pH levels. nih.gov The presence of hydrogen peroxide can also significantly accelerate the photodegradation process. nih.gov The mechanism is believed to involve hydroxyl radicals, as the process is partially inhibited by the addition of ethanol, a known scavenger of these reactive oxygen species. nih.gov

While specific studies on the atmospheric photodegradation of this compound are limited, the principles of atmospheric chemistry suggest that it would be susceptible to attack by photochemically generated hydroxyl radicals. This process would likely lead to the transformation of the parent compound into various smaller, more oxidized molecules.

Biodegradation Pathways of this compound in Soil and Water Systems: Microbial Enzyme Systems

Microbial activity is a primary driver for the degradation of this compound in soil and water. Certain microorganisms possess the enzymatic machinery to break down this compound, using it as a source of carbon and energy.

One identified pathway involves the conversion of 4-chlorophenylacetic acid by Pseudomonas sp. CBS 3 into several hydroxylated derivatives, including this compound. nih.gov This particular strain can slowly degrade this compound further to form 4-chloro-2,3-dihydroxyphenylacetic acid. nih.gov The initial step in the degradation of the parent 4-chlorophenylacetic acid is thought to be initiated by a dioxygenase enzyme. nih.gov

The degradation of related chlorophenoxy herbicides, such as MCPA, is also well-documented and provides insights into the potential microbial pathways for this compound. The degradation of MCPA in soil is facilitated by microorganisms harboring specific genes like tfdA-like, cadA, and r/sdpA, which encode for oxygenase enzymes that initiate the breakdown process. nih.gov The abundance of these genes has been shown to increase during the degradation of MCPA in soil. nih.gov Diverse bacterial communities, including those from the Alphaproteobacteria and Betaproteobacteria classes, have been identified as active degraders of MCPA. nih.gov

| Microorganism | Enzyme System | Degradation Product | Reference |

| Pseudomonas sp. CBS 3 | Monooxygenases, Dioxygenase | 4-chloro-2,3-dihydroxyphenylacetic acid | nih.gov |

| Various soil microbes | Oxygenases (TfdA-like, CadA, R/sdpA) | Further breakdown products | nih.gov |

Sorption and Leaching Behavior of this compound in Environmental Compartments

The movement and availability of this compound in the environment are significantly influenced by its interaction with soil and sediment particles, a process known as sorption. The extent of sorption determines the compound's concentration in the soil solution and, consequently, its potential for leaching into groundwater or being available for microbial degradation.

Studies on the related herbicide MCPA show that its sorption is positively correlated with the organic carbon content of the soil, including humic and fulvic acids, and negatively correlated with soil pH. nih.govresearchgate.net The removal of soil organic matter has been shown to significantly decrease the sorption of MCPA. nih.govresearchgate.net This indicates that organic matter is a key factor in retaining these types of compounds in the soil.

The sorption process is also influenced by the presence of other substances. For instance, the sorption of MCPA can decrease in the presence of phosphate (B84403) and low-molecular-weight organic acids. nih.gov The addition of certain soil amendments, such as biochar, can increase the sorption of herbicides, thereby reducing their leaching potential. nih.govscispace.com However, the effectiveness of biochar depends on its properties, and some types may even enhance leaching due to the presence of soluble organic compounds that can compete with the herbicide for sorption sites. nih.govscispace.com

Leaching, the downward movement of a substance through the soil profile with water, is a direct consequence of weak sorption. Compounds that are weakly sorbed, like MCPA, have a higher potential to leach into groundwater. nih.govnih.govscispace.com The leaching potential is also depth-dependent, with topsoil horizons generally exhibiting higher retention capacity than subsoil horizons. nih.gov

Transformation Products and Their Environmental Persistence

In the microbial degradation of 4-chlorophenylacetic acid by Pseudomonas sp. CBS 3, this compound is an intermediate, which is then further transformed into 4-chloro-2,3-dihydroxyphenylacetic acid. nih.gov The persistence of these intermediates depends on their susceptibility to further microbial attack.

Photocatalytic degradation of the related compound MCPA has been shown to produce several intermediates, including 4-chloro-2-methylphenol (B52076) as the major product, along with minor products like methylhydroquinone, 5-chloro-2-hydroxy-3-methylphenylacetic acid, 4-chloro-2-methylanisole, and 4-chloro-2-methylphenylformate. researchgate.net The environmental persistence of these transformation products can vary. Some may be readily biodegradable, while others might be more resistant to further degradation and could potentially pose their own environmental risks. nih.gov The transformation of parent compounds can sometimes lead to products that are more mobile or toxic than the original substance.

Modeling of Environmental Transport and Transformation of this compound

Mathematical models are valuable tools for predicting the environmental fate and transport of chemicals like this compound. These models integrate various physical, chemical, and biological processes to simulate the movement and degradation of a compound in different environmental compartments.

For related compounds like MCPA, models have been developed to simulate its pH-dependent adsorption and leaching in different soil profiles. mdpi.com These models typically require input data on the compound's properties (e.g., solubility, vapor pressure, sorption coefficients) and the characteristics of the environment (e.g., soil type, organic matter content, climate data). By understanding the key processes of sorption, degradation, and transport, these models can help to estimate the potential for groundwater contamination and the persistence of the compound in the environment. The accuracy of these models relies on the quality of the input data and a thorough understanding of the underlying mechanisms of transport and transformation.

Computational and Theoretical Chemistry Studies on 4 Chloro 2 Hydroxyphenylacetic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of 4-Chloro-2-hydroxyphenylacetic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of molecules. For this compound, these calculations can predict key properties that govern its behavior. While specific studies on this exact molecule are limited, the methodologies are well-established through research on closely related compounds like other chlorinated phenoxyacetic acids and chalcones.

The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

From these orbital energies, several key reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract shared electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, -χ).

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carboxylic acid and hydroxyl oxygens, as well as the chlorine atom, indicating these as sites for electrophilic interaction.

Note: Values are hypothetical, based on typical results for similar molecules from computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent molecules (e.g., water) and calculating the forces between all atoms using a predefined force field (like AMBER or COMPASS). The simulation tracks the trajectory of each atom over a set period, revealing how the molecule behaves in a solution.

Key analyses from MD simulations include:

Conformational Analysis: The phenylacetic acid moiety has rotational freedom around the C-C single bond connecting the phenyl ring and the carboxylic acid group. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations (rotamers) in a given solvent.

Solvent Interactions: The simulations explicitly model how solvent molecules arrange themselves around the solute. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from specific atoms on the this compound molecule. This is crucial for understanding solvation, particularly the formation of hydrogen bonds between the hydroxyl and carboxyl groups and water molecules.

These simulations are critical for understanding how the molecule behaves in a biological context, as its conformation and interactions with water are fundamental to its ability to bind to enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. By building a robust QSAR model, the activity of new, unsynthesized analogs can be predicted, accelerating the drug design and lead optimization process.

For this compound, a QSAR study would involve:

Data Set Assembly: A series of analogs would be synthesized or computationally designed by modifying the parent structure (e.g., changing the position of the chloro and hydroxyl groups, adding other substituents). The biological activity of these compounds (e.g., enzymatic inhibition, herbicidal effect) would be measured experimentally.

Descriptor Calculation: For each analog, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building and Validation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity. The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation.

Table 2: Types of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count, Bond Count | Basic molecular composition |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall) | Atom connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Physicochemical (3D) | LogP (lipophilicity), Molar Refractivity | Hydrophobicity and polarizability |

| Electronic (3D) | Dipole Moment, HOMO/LUMO energies | Electronic charge distribution and reactivity |

A successful QSAR model could identify which structural features are crucial for the desired activity of this compound analogs, guiding the synthesis of more potent and specific compounds. For instance, studies on related phenoxyacetic acids have shown the importance of lipophilicity and electronic properties for their biological efficacy.

In Silico Prediction of Degradation Pathways and Metabolites of this compound

In silico methods are increasingly used to predict how chemical compounds are metabolized or degraded by microorganisms or in the environment. These predictions are based on known biochemical reactions and enzymatic capabilities, often using databases of metabolic pathways and reaction rules.

For this compound, experimental evidence shows that it can be slowly degraded by certain bacteria, such as Pseudomonas spec. CBS 3. The initial step in this degradation is the formation of 4-chloro-2,3-dihydroxyphenylacetic acid. This suggests the action of a monooxygenase enzyme that hydroxylates the aromatic ring.

Building on this, a more complete degradation pathway can be predicted by analogy to the well-studied metabolism of the parent compound, 4-hydroxyphenylacetic acid. In bacteria, 4-hydroxyphenylacetic acid is typically converted to 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). This intermediate then undergoes oxidative ring cleavage by a dioxygenase enzyme, followed by a series of enzymatic steps including dehydrogenation, decarboxylation, hydration, and aldol (B89426) fission, ultimately breaking the molecule down into central metabolic intermediates like pyruvate (B1213749) and succinate.

Applying this knowledge to this compound, a plausible in silico predicted pathway can be proposed.

Table 3: Predicted Degradation Pathway for this compound

| Step | Precursor | Predicted Metabolite | Enzymatic Reaction Type |

|---|---|---|---|

| 1 | This compound | 4-Chloro-2,3-dihydroxyphenylacetic acid | Monooxygenation |

| 2 | 4-Chloro-2,3-dihydroxyphenylacetic acid | 5-Chloro-3-carboxymethyl-2-hydroxymuconic semialdehyde | Ring Cleavage (Dioxygenase) |

| 3 | 5-Chloro-3-carboxymethyl-2-hydroxymuconic semialdehyde | 5-Chloro-2-hydroxy-3-carboxymethylmuconate | Dehydrogenation |

| 4 | 5-Chloro-2-hydroxy-3-carboxymethylmuconate | Chloro-substituted maleylacetate (B1240894) and acetate (B1210297) | Decarboxylation / Isomerization |

Note: This pathway is a prediction based on known metabolic routes of similar compounds.

These predictions are valuable for environmental fate assessment and for understanding the biochemical basis of its biodegradation.

Cheminformatics Approaches for Data Mining and Predictive Modeling related to this compound

Cheminformatics combines computer and information science to address problems in chemistry. It involves the organization, mining, and analysis of chemical data to generate new knowledge and build predictive models. For a compound like this compound, cheminformatics approaches are interwoven with many of the computational studies previously described.

Data Mining: Vast amounts of chemical data exist in public and proprietary databases. Cheminformatics tools can be used to mine these resources to find all known information about this compound and structurally similar molecules, including their physical properties, biological activities, and associated protein targets. This data can serve as the foundation for building predictive models.

Predictive Modeling: As discussed, QSAR is a prime example of a cheminformatics-driven predictive modeling technique. By analyzing the structural data of a set of molecules, a model is built to predict a specific endpoint, such as toxicity or bioactivity.

Analysis of Simulation Data: The large trajectory files generated by Molecular Dynamics simulations can be analyzed using cheminformatics algorithms. For example, clustering algorithms can group the simulation snapshots into distinct conformational states, providing a simplified yet representative view of the molecule's dynamic behavior.

Virtual Screening: If a protein target for this compound is known or hypothesized, cheminformatics methods can be used to perform virtual screening. This involves docking a large library of compounds into the protein's binding site in silico to predict which molecules are most likely to bind, prioritizing them for experimental testing.

By leveraging these approaches, researchers can efficiently analyze complex chemical information, generate hypotheses, and guide experimental work, ultimately accelerating the process of discovery and development related to this compound.

Potential Applications of 4 Chloro 2 Hydroxyphenylacetic Acid As a Research Tool or Precursor

Role as a Scaffold for Rational Drug Design Research

In the field of medicinal chemistry, a molecular scaffold serves as the foundational structure upon which a variety of chemical modifications can be made to generate a library of new compounds for drug discovery screening. While there is documented use of the isomeric compound, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), as a scaffold for creating drug-like screening libraries griffith.edu.auacs.orgnih.gov, specific research detailing the use of 4-Chloro-2-hydroxyphenylacetic acid for this purpose is not prevalent in publicly available literature.

The research on its isomer, CHPAA, demonstrates the principle, where the presence of reactive functional groups—the carboxylic acid and the hydroxyl group—allows for systematic chemical elaboration, such as amidation, to produce a diverse set of molecules. griffith.edu.auacs.org These libraries are then screened for various biological activities. For instance, a 20-membered amide library was successfully generated from a methyl ester derivative of 3-chloro-4-hydroxyphenylacetic acid. acs.org However, no such specific applications or detailed research findings have been reported for the this compound isomer.

Utilization in Materials Science Research: Polymer Precursors or Functional Monomers

In materials science, monomers with specific functional groups are used as building blocks for polymers with desired properties. Phenolic compounds are often investigated as potential monomers for electropolymerization because the hydroxyl group on the aromatic ring can be oxidized to initiate the polymerization process. researchgate.net

Research has been conducted on the electropolymerization of hydroxyphenylacetic acid isomers to form functional polymeric films. researchgate.net For example, studies on 4-hydroxyphenylacetic acid (4-HPA), the non-chlorinated parent compound, have shown that it can be electropolymerized on graphite (B72142) electrodes to create a functionalized platform suitable for the immobilization of biomolecules like oligonucleotides. researchgate.net This suggests that the hydroxyphenylacetic acid structure is a viable candidate for developing new polymeric materials. However, specific studies detailing the utilization of This compound as a polymer precursor or a functional monomer for the synthesis of new materials are not found in the reviewed scientific literature.

Application in Catalysis Research: Ligand or Co-catalyst Development

The development of novel ligands and co-catalysts is a cornerstone of catalysis research, enabling new chemical transformations with high efficiency and selectivity. The molecular structure of this compound, featuring a carboxylic acid and a phenolic hydroxyl group, presents potential coordination sites for metal centers.

Development of Chemical Probes and Biosensors for Research (non-clinical)

Chemical probes and biosensors are essential tools for detecting and quantifying specific molecules in complex biological and environmental samples. Research has demonstrated the successful development of whole-cell bacterial biosensors for the parent compound, 4-hydroxyphenylacetic acid (4-HPA). nih.govnih.gov

These non-clinical research tools typically operate via a transcription factor, such as HpaA, which specifically binds to 4-HPA. This binding event triggers a conformational change in the protein, leading to the expression of a reporter gene, which can produce a measurable signal like fluorescence (from Green Fluorescent Protein, GFP) or an electrochemical signal. nih.gov One such fluorescent bioassay was shown to detect 4-HPA in a dose-responsive manner from 60 µM to 3 mM. nih.gov While this establishes a clear proof of principle for detecting hydroxyphenylacetic acids, there is no specific literature demonstrating the development or application of a chemical probe or biosensor designed to detect This compound . The specificity of existing biosensors for the non-chlorinated parent compound means they may not respond to the chlorinated derivative, and research into creating a specific sensor for it has not been reported.

Use as a Standard or Reference Material in Analytical Chemistry Research

In analytical chemistry, reference materials and analytical standards are critical for the validation of analytical methods, the calibration of instruments, and the accurate quantification of substances. While This compound is not as commonly listed as a certified reference material as its parent compound, its role in this capacity is supported by several factors.

The compound is recognized as a distinct chemical entity with its own CAS Registry Number (82085-61-8) and is indexed in chemical databases like the Medical Subject Headings (MeSH). nih.gov The availability of its parent compound, 4-hydroxyphenylacetic acid, as a commercial analytical standard for applications such as clinical testing and high-performance liquid chromatography (HPLC) is well-documented. sigmaaldrich.comlgcstandards.com Furthermore, the closely related isomer, 3-Chloro-4-hydroxyphenylacetic acid, is also commercially available as a high-purity standard for research. sigmaaldrich.com

The synthesis of this compound has been described in the context of studying the microbial degradation of 4-chlorophenylacetic acid, where it serves as a reference marker to identify metabolic products. frontiersin.org This use as an identifier in metabolic pathways underscores its importance as a reference compound in specialized analytical research, particularly in studies involving the environmental fate and bioremediation of chlorinated aromatic compounds.

Table 1: Properties of Phenylacetic Acid Derivatives Used as Analytical Standards

| Compound Name | CAS Number | Molecular Formula | Availability as Standard |

| This compound | 82085-61-8 | C₈H₇ClO₃ | Used as a reference in metabolic studies |

| 3-Chloro-4-hydroxyphenylacetic acid | 33697-81-3 | C₈H₇ClO₃ | Commercially available (99% purity) |

| 4-Hydroxyphenylacetic acid | 156-38-7 | C₈H₈O₃ | Widely available as a commercial analytical standard |

Compound Index

Future Research Directions and Unresolved Challenges for 4 Chloro 2 Hydroxyphenylacetic Acid

Emerging Synthetic Strategies for Highly Substituted Phenylacetic Acids

The synthesis of specifically substituted phenylacetic acids, including 4-Chloro-2-hydroxyphenylacetic acid, remains a critical area of research. While classical methods exist, emerging strategies focus on improving efficiency, selectivity, and sustainability. A significant challenge lies in the precise control of substitution patterns on the phenyl ring, especially for complex, multi-substituted derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a powerful tool for creating Csp2-Csp3 bonds essential for synthesizing phenylacetic acid building blocks. inventivapharma.com However, the efficiency of Suzuki reactions can be diminished when the aryl component contains electron-withdrawing groups. inventivapharma.com Research is ongoing to overcome these limitations, with one promising avenue being the use of N-heterocyclic carbene–palladium complexes as catalysts, which has proven effective for preparing methyl-bearing aryl boronic esters from anilines in efficient, multi-step sequences. inventivapharma.com

Other innovative approaches are being developed for creating highly substituted and structurally complex phenylacetic acids. These include multi-step synthetic routes starting from readily available materials like substituted anilines to build intricate triphenyl-substituted phenylacetic acids. mdpi.com Furthermore, novel catalytic methods, such as the asymmetric deoxygenative formal [3 + 2] cycloaddition of carboxylic acids with vinylcyclopropanes, offer pathways to complex heterocyclic structures under mild conditions, expanding the synthetic toolkit for derivatives. acs.org

Table 1: Comparison of Synthetic Strategies for Phenylacetic Acid Derivatives

| Strategy | Description | Advantages | Challenges & Future Directions | References |

| Palladium-Catalyzed Suzuki Coupling | Forms a C-C bond between an aryl halide and a boronic acid/ester to construct the phenylacetic acid backbone. | High efficiency for many substrates; well-established methodology. | Less efficient with electron-withdrawing groups; requires optimization of bases and catalysts (e.g., N-heterocyclic carbenes). | inventivapharma.com |

| Multi-Step Synthesis from Anilines | Sequential reactions starting from substituted anilines to build a highly decorated aromatic core, followed by functionalization to the acetic acid moiety. | Allows for the creation of complex, specifically substituted products not otherwise accessible. | Can involve long reaction sequences; overall yield may be moderate; requires optimization at each step. | inventivapharma.commdpi.com |

| Friedel-Crafts Reaction Variants | Reaction of sulfonyloxy-activated hydroxyacetic acid derivatives with aromatic compounds to form the phenylacetic acid structure. | Can be a significantly lower-cost synthetic route compared to other methods. | Requires specific activators and catalysts (e.g., aluminum chloride); may have limitations based on aromatic substrate. | google.com |

| Asymmetric Catalytic Cycloaddition | Formal [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes using an iridium catalyst to form complex tetrahydrofuran (B95107) products. | Excellent stereoselectivity; mild reaction conditions; broad substrate scope; allows for late-stage isotope labeling. | Primarily demonstrated for heterocyclic synthesis; adaptation for direct synthesis of diverse phenylacetic acids is a future goal. | acs.org |

Deeper Understanding of Complex Biological Interaction Mechanisms

The biological activity of this compound is an area ripe for exploration. Currently, direct research is limited, but studies on its microbial transformation and the well-documented activities of its non-chlorinated analog, 4-hydroxyphenylacetic acid (4-HPA), provide a clear roadmap for future investigations.